Citrusin VI

Description

Citrusin VI is a bioactive compound identified in Citrus species, particularly in Citri reticulatae pericarpium (dried citrus peel). It belongs to the flavonoid class, characterized by its methoxy-substituted flavone backbone. This compound is hypothesized to share structural similarities with polymethoxyflavones (PMFs) such as nobiletin (m/z 402.1312) and tangeretin (m/z 372.1205), which are prominent in citrus peels and known for their anti-inflammatory and antioxidant properties .

Properties

Molecular Formula |

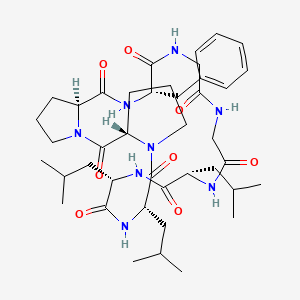

C41H62N8O8 |

|---|---|

Molecular Weight |

795.0 g/mol |

IUPAC Name |

(3S,9S,12S,15S,24S,27S)-24-benzyl-9,12,15-tris(2-methylpropyl)-1,7,10,13,16,19,22,25-octazatricyclo[25.3.0.03,7]triacontane-2,8,11,14,17,20,23,26-octone |

InChI |

InChI=1S/C41H62N8O8/c1-24(2)18-28-37(53)45-29(19-25(3)4)38(54)47-31(20-26(5)6)40(56)49-17-11-15-33(49)41(57)48-16-10-14-32(48)39(55)46-30(21-27-12-8-7-9-13-27)36(52)43-22-34(50)42-23-35(51)44-28/h7-9,12-13,24-26,28-33H,10-11,14-23H2,1-6H3,(H,42,50)(H,43,52)(H,44,51)(H,45,53)(H,46,55)(H,47,54)/t28-,29-,30-,31-,32-,33-/m0/s1 |

InChI Key |

YXKOCURCFHLHSM-FSJACQRISA-N |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N1)CC4=CC=CC=C4)CC(C)C)CC(C)C |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NCC(=O)NCC(=O)N1)CC4=CC=CC=C4)CC(C)C)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Citrusin VI involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups. The detailed synthetic route and reaction conditions are proprietary and not widely published. general methods for synthesizing similar compounds involve the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain.

Industrial Production Methods

Industrial production of this compound is typically carried out in specialized laboratories equipped with advanced chemical synthesis equipment. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is stored as a powder at -20°C for up to three years or in solution at -80°C for up to one year .

Chemical Reactions Analysis

Types of Reactions

Citrusin VI undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Citrusin VI has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

Biology: The compound is utilized in research related to cellular processes and protein interactions.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Citrusin VI involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that this compound may influence signal transduction pathways and gene expression .

Comparison with Similar Compounds

Citrusin III (Alkaloid)

- Structure: Citrusin III ([M+H]+ at m/z 728.3974) is an alkaloid with a complex fragmentation pattern, producing ions at m/z 700 (loss of 2CH2), 615 (loss of C4H7NO), and 587 (loss of CHO) .

- Contrast with Citrusin VI : Unlike this compound (a flavone), Citrusin III is alkaloidal, likely influencing its solubility, bioavailability, and metabolic pathways.

Citrusin C and D (Glycosides)

- Citrusin C (Eugenyl-β-D-glucoside): Degraded completely by human saliva via microbial β-D-glucosidase activity, releasing eugenol .

- Citrusin D : Synthesized via HR-MS (high-resolution mass spectrometry), with applications as a geographic marker for differentiating orange origins (e.g., Valencia vs. Southern Hemisphere) .

- Contrast with this compound : this compound, as a methoxyflavone, lacks glycosidic bonds, making it less susceptible to oral hydrolysis but more lipophilic compared to Citrusin C/D .

2.3 Nobiletin and Tangeretin (PMFs)

- Structural Insights: this compound likely differs in methoxy-group positioning compared to nobiletin (6,7,8,3′,4′-methoxy) and tangeretin (5,6,7,8,4′-methoxy), affecting receptor binding and metabolic stability.

Functional and Metabolic Comparisons

Degradation Pathways

Bioavailability

- Lipophilicity : this compound’s methoxy groups enhance membrane permeability but may reduce aqueous solubility, contrasting with glycosylated Citrusin C/D, which rely on hydrolysis for bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.